N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
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Description
N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C21H16BrN3O3S2 and its molecular weight is 502.4. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of new compounds related to "N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide" have demonstrated significant potential in photodynamic therapy (PDT). For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, which are crucial for effective Type II photodynamic therapy mechanisms for cancer treatment. These compounds exhibit good fluorescence properties and photodegradation quantum yields, highlighting their potential as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Heterocycles
Research has shown the compound's relevance in the synthesis of nitrogen heterocycle-fused benzoimidazole and 1,2,4-benzothiadiazine 1,1-dioxide derivatives. A copper-catalyzed domino synthesis utilizing 2-bromo-N-phenylbenzenesulfonamides and benzimidazole derivatives has been developed. This method offers a new strategy for constructing biologically interesting heterocycles, underscoring the compound's utility in creating novel chemical entities (Yang et al., 2015).
DNA Binding, Cleavage, and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of "this compound," have been studied for their DNA binding and cleavage activities. These complexes show significant genotoxicity and anticancer activity against human tumor cells, such as colon adenocarcinoma and leukemia T lymphocytes. Their ability to induce cell death mainly through apoptosis makes them promising candidates for anticancer therapies (González-Álvarez et al., 2013).
Antimicrobial and Antiproliferative Agents
The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives has demonstrated effective antimicrobial and antiproliferative properties. These compounds, bearing various biologically active moieties, have been tested against human cell lines, showcasing significant cytotoxic activities. Such research underscores the potential of "this compound" derivatives in developing new therapeutic agents (El-Gilil, 2019).
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3S2/c1-13-9-11-14(12-10-13)30(27,28)25-17-7-3-2-5-15(17)20(26)24-21-23-19-16(22)6-4-8-18(19)29-21/h2-12,25H,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHNVGUTOVUXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.